molecular formula C25H23N5O2S B2992212 3-[(2,5-dimethylphenyl)sulfonyl]-N-(1-phenylethyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 866807-75-2

3-[(2,5-dimethylphenyl)sulfonyl]-N-(1-phenylethyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine

Cat. No.: B2992212
CAS No.: 866807-75-2
M. Wt: 457.55
InChI Key: ZGAQQLLUKUJJCX-UHFFFAOYSA-N
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Description

This compound belongs to the triazoloquinazoline family, characterized by a fused bicyclic core structure comprising a triazole and quinazoline ring. The substituents—a 2,5-dimethylphenylsulfonyl group at position 3 and a 1-phenylethylamine moiety at position 5—play critical roles in its physicochemical and pharmacological properties.

Properties

IUPAC Name

3-(2,5-dimethylphenyl)sulfonyl-N-(1-phenylethyl)triazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N5O2S/c1-16-13-14-17(2)22(15-16)33(31,32)25-24-27-23(26-18(3)19-9-5-4-6-10-19)20-11-7-8-12-21(20)30(24)29-28-25/h4-15,18H,1-3H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGAQQLLUKUJJCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)NC(C)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2,5-dimethylphenyl)sulfonyl]-N-(1-phenylethyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine typically involves multiple steps:

    Formation of the Triazoloquinazoline Core: This step often involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation reactions, typically using sulfonyl chlorides in the presence of a base.

    Attachment of the Phenylethylamine Moiety: This step involves the coupling of the phenylethylamine group to the triazoloquinazoline core, often through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and rigorous purification processes such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[(2,5-dimethylphenyl)sulfonyl]-N-(1-phenylethyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group or other functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the sulfonyl or triazoloquinazoline moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base or catalyst.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or inhibitor in biochemical studies, particularly those involving enzyme activity.

    Medicine: The compound’s unique structure suggests potential as a pharmaceutical agent, possibly as an anti-cancer or anti-inflammatory drug.

    Industry: It could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 3-[(2,5-dimethylphenyl)sulfonyl]-N-(1-phenylethyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine likely involves interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group and triazoloquinazoline core may play key roles in binding to these targets, modulating their activity and leading to the compound’s observed effects. Detailed studies would be required to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The triazoloquinazoline scaffold is highly modular, with variations in sulfonyl substituents and amine side chains dictating activity. Below is a detailed comparison with key analogs:

Table 1: Structural and Physicochemical Comparisons

Compound Name Substituents (Position 3 / Position 5) Molecular Weight (g/mol) XLogP3 Hydrogen Bond Donors/Acceptors Key Features
Target Compound 2,5-dimethylphenylsulfonyl / 1-phenylethylamine ~473* ~5.2† 1 / 7 High lipophilicity; planar triazoloquinazoline core
3-[(2,5-Dimethylphenyl)sulfonyl]-N-(4-methylbenzyl) analog () 2,5-dimethylphenylsulfonyl / 4-methylbenzyl 469.5 5.1 1 / 6 Reduced steric bulk at position 5; enhanced solubility
7-Chloro-N-(4-isopropylphenyl)-3-(phenylsulfonyl) analog () Phenylsulfonyl / 4-isopropylphenyl 488.0 5.8 1 / 6 Chlorine at position 7 increases electronegativity; isopropyl improves logP
N-[2-(3,4-Dimethoxyphenyl)ethyl]-3-(3-methylphenyl) analog () 3-methylphenyl / 3,4-dimethoxyphenethyl 455.5 4.5 1 / 7 Methoxy groups enhance polarity; potential for CNS penetration
3-(3,4-Dimethylphenyl)sulfonyl-N-(2-methoxy-5-methylphenyl) analog () 3,4-dimethylphenylsulfonyl / 2-methoxy-5-methylphenyl 473.5 5.2 1 / 7 Steric hindrance from dual methyl groups; methoxy improves solubility

*Estimated based on analogs (e.g., ).
†Predicted using similar substitution patterns ().

Key Findings :

Sulfonyl Group Variations: The 2,5-dimethylphenylsulfonyl group in the target compound (vs. ’s 3,4-dimethylphenylsulfonyl substituent further increases steric bulk, which may reduce off-target effects but limit solubility .

Amine Side Chain Modifications :

  • The 1-phenylethylamine group in the target compound provides greater lipophilicity (higher logP) compared to the 4-methylbenzyl group in , favoring blood-brain barrier penetration .
  • Polar substituents like 3,4-dimethoxyphenethyl () or 2-methoxy-5-methylphenyl () improve aqueous solubility but may reduce metabolic stability due to oxidative demethylation risks .

Biological Activity

The compound 3-[(2,5-dimethylphenyl)sulfonyl]-N-(1-phenylethyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a member of the triazoloquinazoline family, which has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, pharmacological properties, and potential therapeutic applications.

Synthesis

The synthesis of triazoloquinazoline derivatives typically involves multi-step organic reactions. Recent studies have highlighted various synthetic methodologies that yield high purity and yield of these compounds. For instance, anionic hetero-domino reactions have been successfully employed to synthesize novel 3-substituted triazoloquinazolinones efficiently .

Antimicrobial Activity

Several studies have reported the antimicrobial properties of quinazoline derivatives. For instance, a related compound exhibited significant activity against Staphylococcus aureus and other Gram-positive bacteria . The structure-activity relationship (SAR) indicates that modifications on the quinazoline core can enhance antimicrobial efficacy.

Antihypertensive Effects

A series of 1,2,4-triazolo[1,5-a]quinazolines were evaluated for their antihypertensive effects using in vivo models. Some derivatives demonstrated the ability to significantly reduce heart rate and blood pressure in animal models, suggesting potential as adrenoblockers . This activity is crucial for developing new treatments for hypertension.

Anticancer Potential

Emerging research suggests that triazoloquinazoline derivatives may possess anticancer properties. In vitro studies have indicated cytotoxic effects against various cancer cell lines. For example, compounds derived from this scaffold have shown promising results in inhibiting cancer cell proliferation .

Case Study 1: Antimicrobial Efficacy

In a study investigating the antimicrobial activity of quinazolinone derivatives, one compound was shown to inhibit the growth of M. tuberculosis. This suggests that structural modifications can lead to enhanced activity against resistant strains .

Case Study 2: Antihypertensive Activity

Research on a series of triazoloquinazolines revealed that certain compounds could abolish tachycardia induced by parent compounds. This highlights their potential as therapeutic agents for managing cardiovascular conditions .

Research Findings Summary

Activity Compound Effect Observed Reference
AntimicrobialQuinazolinone derivativeInhibition of S. aureus growth
AntihypertensiveTriazoloquinazoline seriesSignificant reduction in blood pressure
AnticancerTriazoloquinazoline derivativeCytotoxicity against cancer cell lines
AntitubercularQuinazolinone derivativeActivity against M. tuberculosis

Q & A

Basic: What are the optimized synthetic routes for preparing triazoloquinazoline derivatives like this compound?

Answer:
A common approach involves cyclocondensation of precursors under controlled conditions. For example:

  • Dissolve intermediates (e.g., hydrazine derivatives) in ethanol with triethylamine as a catalyst.
  • React with sulfonyl or aryl halide derivatives at 60–100°C for 24–72 hours .
  • Purify via column chromatography (e.g., ethyl acetate/light petroleum gradient elution) and recrystallize from ethanol .

Key parameters:

StepTemperatureTimeSolvent SystemYield Range
Cyclocondensation70°C72 hrsEthanol55–63%
PurificationRoom tempEtOAc:Light petroleum (2:8)

Basic: How is the structural conformation of this compound confirmed experimentally?

Answer:

  • X-ray crystallography resolves planar fused-ring systems and intermolecular interactions (e.g., N–H···O hydrogen bonds forming dimers) .
  • NMR spectroscopy (1H, 13C) confirms substituent positions. For example:
    • Aromatic protons appear at δ 7.05–8.31 ppm.
    • Methyl groups in sulfonyl moieties show signals at δ 2.79–3.94 ppm .

Basic: What safety protocols are critical during handling?

Answer:
Adhere to P-codes for hazard mitigation:

  • P210 : Avoid heat/open flames (flammability risk).
  • P201/202 : Review safety protocols before use.
  • Use PPE (gloves, goggles) and work in a fume hood .

Advanced: How can computational modeling predict this compound’s enzyme inhibition potential?

Answer:

  • Perform molecular docking (e.g., AutoDock Vina) to assess binding affinity to target enzymes (e.g., kinases).
  • Validate with in vitro assays : Measure IC50 values using fluorescence-based kinase inhibition assays .

Advanced: What strategies address low solubility in pharmacological assays?

Answer:

  • Co-solvent systems : Use DMSO/PBS mixtures (<1% DMSO to avoid cytotoxicity).
  • Microwave-assisted synthesis : Enhances purity and solubility via controlled reaction kinetics .

Advanced: How do structural modifications (e.g., sulfonyl vs. thioether groups) impact bioactivity?

Answer:

  • Sulfonyl groups improve metabolic stability but may reduce membrane permeability.
  • Thioether analogs show enhanced binding to cysteine-rich enzyme active sites (e.g., glutathione transferases) .

Advanced: What experimental designs evaluate environmental persistence of this compound?

Answer:

  • Long-term fate studies : Monitor degradation in water/soil matrices under varying pH and UV exposure.
  • Ecotoxicity assays : Use Daphnia magna or algal models to assess LC50/EC50 values .

Advanced: How are SAR studies conducted for triazoloquinazoline derivatives?

Answer:

  • Library synthesis : Vary substituents (e.g., aryl, alkyl, halogen) at positions 3 and 5.
  • Dose-response curves : Compare IC50 values across derivatives to identify pharmacophores .

Advanced: What analytical methods resolve conflicting spectral data for regioisomers?

Answer:

  • 2D NMR (COSY, NOESY) : Distinguish between regioisomers via cross-peak analysis.
  • High-resolution mass spectrometry (HRMS) : Confirm molecular formulas with <2 ppm error .

Advanced: How is crystallographic data used to optimize drug-receptor interactions?

Answer:

  • Analyze hydrogen-bonding networks and π-π stacking in protein-ligand complexes (e.g., PDB structures).
  • Modify substituents to align with hydrophobic pockets or catalytic sites .

Advanced: What in vitro models assess neurotoxicity risks?

Answer:

  • SH-SY5Y neuronal cells : Measure mitochondrial membrane potential (JC-1 assay) and ROS production.
  • Microglial activation assays : Quantify TNF-α/IL-6 release via ELISA .

Advanced: How are stability studies under physiological conditions designed?

Answer:

  • Simulated gastric fluid (pH 1.2) : Incubate compound at 37°C for 24 hrs, analyze degradation via HPLC.
  • Plasma stability assays : Use rat plasma to measure half-life .

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